molecular formula C7H4Cl3F B1411237 2,5-Dichloro-4-fluorobenzyl chloride CAS No. 1805127-87-0

2,5-Dichloro-4-fluorobenzyl chloride

Cat. No.: B1411237
CAS No.: 1805127-87-0
M. Wt: 213.5 g/mol
InChI Key: DSCBFHCCJFNPLZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzyl chloride is an organic compound belonging to the chlorobenzyl family. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzyl chloride structure. This compound is a colorless liquid with a sweet and pungent odor, widely used in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the reaction of 2,5-dichlorotoluene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-fluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride moiety. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of corresponding benzyl derivatives.

    Oxidation: It can be oxidized to form benzyl alcohols or benzaldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to the corresponding benzyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Benzyl amines, benzyl ethers, and benzyl thioethers.

    Oxidation: Benzyl alcohols and benzaldehydes.

    Reduction: Benzyl fluoride.

Scientific Research Applications

2,5-Dichloro-4-fluorobenzyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,5-Dichloro-4-fluorobenzyl chloride exerts its effects is primarily through its reactivity as a benzyl chloride derivative. It can alkylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets often include enzymes with nucleophilic active sites, such as serine proteases and cysteine proteases, where the compound can form stable adducts, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzyl chloride
  • 2,5-Dichlorobenzyl chloride
  • 4-Fluorobenzyl chloride

Comparison: 2,5-Dichloro-4-fluorobenzyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. Compared to 2,4-Dichloro-5-fluorobenzyl chloride, it has different electronic effects and steric hindrance, affecting its reactivity in substitution and oxidation reactions. The presence of both chlorine and fluorine atoms enhances its utility in synthesizing complex organic molecules, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBFHCCJFNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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